trans-4-(1-Piperidinyl)tetrahydro-3-furanamine

Description

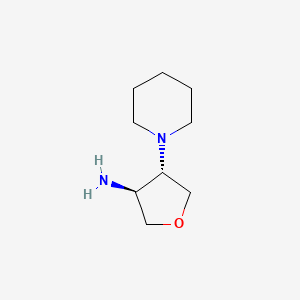

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a bicyclic amine compound featuring a tetrahydrofuran core substituted with a piperidinyl group at position 4 and an amine group at position 3 in the trans configuration. Its molecular formula is C₉H₁₈N₂O (free base), with a molecular weight of 170.25 g/mol. The dihydrochloride salt form has a molecular weight of 243.17 g/mol (C₉H₂₀Cl₂N₂O) . The stereochemistry is critical, as evidenced by its SMILES notation: N[C@H]1COC[C@@H]1N2CCCCC2, confirming the trans arrangement . This compound is primarily used in research settings, though its commercial availability has been discontinued in some formulations .

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(3S,4S)-4-piperidin-1-yloxolan-3-amine |

InChI |

InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m1/s1 |

InChI Key |

LIVAHWSHBPBTDT-RKDXNWHRSA-N |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2COC[C@H]2N |

Canonical SMILES |

C1CCN(CC1)C2COCC2N |

Origin of Product |

United States |

Biological Activity

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C9H20Cl2N2O

- Molecular Weight : 243.17 g/mol

- SMILES : Cl.Cl.N[C@H]1COC[C@@H]1N2CCCCC2

- InChI Key : MAIIJKAMBNKIRT-CDEWPDHBSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on inflammation, neuroprotection, and potential anti-cancer properties.

1. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1, which are implicated in various inflammatory diseases .

Table 1: Cytokine Modulation by this compound

2. Neuroprotective Properties

Studies have suggested that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to enhance neuronal survival in models of oxidative stress and may protect against apoptosis induced by excitotoxic agents .

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. The mechanism was attributed to the modulation of neuroinflammatory responses and enhancement of synaptic plasticity .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several molecular targets:

- Cytokine Receptors : The compound may bind to receptors involved in inflammatory signaling, thereby inhibiting downstream signaling pathways.

- Neuronal Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

- Apoptotic Pathways : Induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

- Structure : Substitutes piperidinyl with a five-membered pyrrolidinyl ring.

- Molecular Formula : C₈H₁₆N₂O (free base; estimated molecular weight ~156.23 g/mol) .

- Pyrrolidine’s lower basicity (pKa ~11.3 vs. piperidine’s ~11.6) may alter ionization under physiological conditions.

- Synthetic Accessibility : Similar reductive amination routes are applicable, as seen in piperidinyl analogs .

trans-4-(4-Morpholinyl)tetrahydro-3-furanamine

- Structure : Morpholinyl group (oxygen-containing heterocycle) replaces piperidinyl.

- Molecular Formula : C₈H₁₆N₂O₂ (free base; molecular weight 172.24 g/mol) .

- Key Differences :

- The oxygen atom increases polarity and water solubility, making it suitable for aqueous formulations.

- Morpholine’s electron-rich oxygen may influence binding interactions in catalytic or biological systems.

Trans-3-furanamine, tetrahydro-4-methyl

- Structure : Simplifies the substituent to a methyl group.

- Molecular Formula: C₅H₁₁NO (free base; molecular weight 101.15 g/mol) .

- Key Differences :

- Reduced steric and electronic complexity, favoring applications in synthetic intermediates.

- Lacks the tertiary amine functionality, limiting its utility in coordination chemistry or receptor targeting.

Data Table: Structural and Physicochemical Comparison

Notes

- Data Limitations : Experimental solubility, pKa, and bioactivity data are sparse in the provided evidence, necessitating further empirical studies.

- Safety: The dihydrochloride salt carries a hazard warning for non-combustible solids, though toxicity data are unspecified .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-(1-Piperidinyl)tetrahydro-3-furanamine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of piperidine-tetrahydrofuran hybrids typically involves cyclization or nucleophilic substitution reactions. For example, reductive amination of tetrahydrofuran-3-carbaldehyde derivatives with piperidine precursors under hydrogenation conditions (e.g., Pd/C or PtO₂ catalysts) can yield the trans isomer. Stereochemical control is achieved by optimizing solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (20–60°C) to favor axial or equatorial attack . Computational tools like DFT calculations can predict stereoselectivity by analyzing transition-state energy barriers .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- NMR : H and C NMR can confirm stereochemistry via coupling constants (e.g., for axial vs. equatorial protons in tetrahydrofuran rings).

- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies.

- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model molecular electrostatic potentials (MEPs) and frontier orbitals to predict reactivity .

Q. What analytical strategies ensure purity and identity of this compound in complex mixtures?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate impurities. Monitor for byproducts like unreacted tetrahydrofuran-3-amine or piperidine derivatives .

- TGA/DSC : Assess thermal stability (decomposition >200°C) and hygroscopicity, which impacts storage conditions (-20°C under argon) .

Advanced Research Questions

Q. How can enantiomer-specific activity of this compound be evaluated in biological systems?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) to isolate enantiomers .

- In vitro assays : Compare binding affinities (e.g., radioligand displacement in GPCRs) between enantiomers. For example, (3R,4S)-configured analogs showed 10-fold higher µ-opioid receptor affinity than (3S,4R) isomers in fentanyl analogs .

Q. What in vivo pharmacokinetic challenges arise with this compound, and how can they be mitigated?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Methylation of the piperidine nitrogen reduces first-pass metabolism .

- BBB permeability : LogP values >2.5 (calculated via ChemAxon) predict CNS penetration, but efflux pumps (P-gp) may limit bioavailability. Co-administration with P-gp inhibitors (e.g., verapamil) can enhance brain concentrations .

Q. How should researchers resolve contradictions in reported activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., FLIPR Calcium Flux for GPCR activity). Discrepancies often arise from differences in cell lines (HEK293 vs. CHO) or assay buffers (Ca²⁺/Mg²⁺ concentrations) .

- Machine learning : Train QSAR models on curated datasets to identify outliers and validate experimental conditions .

Q. What strategies optimize the SAR of this compound for selective receptor targeting?

- Methodological Answer :

- Scaffold hopping : Replace tetrahydrofuran with tetrahydropyran or oxetane to modulate ring strain and hydrogen-bonding capacity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the piperidine 4-position to enhance σ1 receptor affinity (Ki < 50 nM) while minimizing off-target activity .

Q. How does the stability of this compound under physiological conditions impact experimental design?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) to identify labile sites. The tetrahydrofuran ring is prone to acid-catalyzed ring-opening, requiring enteric coatings for oral delivery .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the piperidine moiety .

Q. What predictive modeling approaches guide the design of this compound analogs with improved ADMET profiles?

- Methodological Answer :

- In silico tools : Use SwissADME or ADMET Predictor to estimate solubility (LogS), plasma protein binding (%PPB), and hERG inhibition risk. Substituents like -OH or -OCH₃ reduce hERG liability .

- Molecular dynamics : Simulate ligand-receptor complexes (e.g., µ-opioid receptor) to optimize binding kinetics (kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.